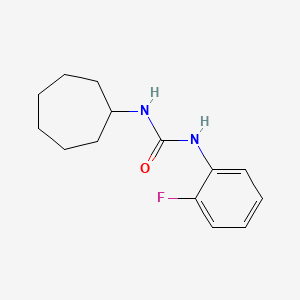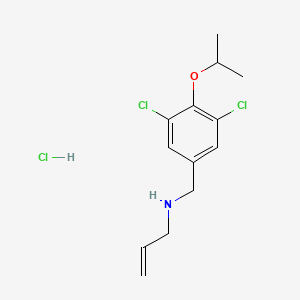![molecular formula C11H13ClN2O2S B4388389 N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4388389.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide
Descripción general
Descripción
N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide, commonly known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a multifunctional serine/threonine kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, gene transcription, and apoptosis. CHIR-99021 has been widely used in scientific research to investigate the role of GSK-3 in various biological processes.
Mecanismo De Acción
CHIR-99021 is a potent and selective inhibitor of N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide, which is involved in the regulation of many cellular processes. N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide is known to phosphorylate and regulate a wide range of substrates, including glycogen synthase, beta-catenin, and tau protein. By inhibiting N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide, CHIR-99021 can modulate the activity of these substrates and affect various cellular processes.
Biochemical and physiological effects:
CHIR-99021 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, hepatocytes, and pancreatic beta cells. It has also been shown to inhibit the growth and proliferation of cancer cells, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, CHIR-99021 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CHIR-99021 is its potency and selectivity for N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide. This allows researchers to specifically target N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide and study its role in various biological processes. However, one of the limitations of CHIR-99021 is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are many potential future directions for research involving CHIR-99021. One area of interest is the role of N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide in cancer, and the potential use of CHIR-99021 as a cancer therapeutic. Another area of interest is the role of N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide in neurodegenerative diseases, and the potential use of CHIR-99021 as a neuroprotective agent. Additionally, researchers may continue to investigate the role of N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide in stem cell differentiation and tissue regeneration, and the potential use of CHIR-99021 in these applications. Overall, the potential applications of CHIR-99021 in scientific research are vast, and further investigation is needed to fully understand its potential.
Aplicaciones Científicas De Investigación
CHIR-99021 has been extensively used in scientific research to investigate the role of N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, hepatocytes, and pancreatic beta cells. It has also been used to study the role of N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide in cancer, diabetes, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c1-17(15,16)14-5-4-8-7-13-11-3-2-9(12)6-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPELIIDMVLBGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CNC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




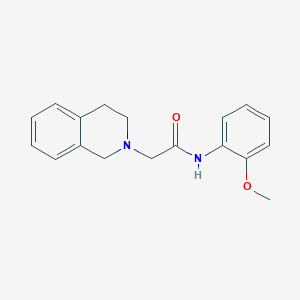
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B4388313.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4388318.png)
![N-[4-(benzyloxy)phenyl]-2-(phenylsulfonyl)acetamide](/img/structure/B4388331.png)
![5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide](/img/structure/B4388333.png)
![[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4388339.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4388357.png)
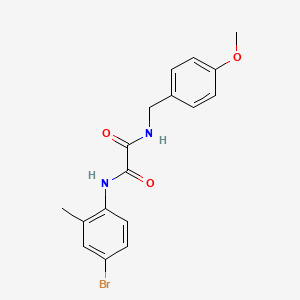
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4388371.png)
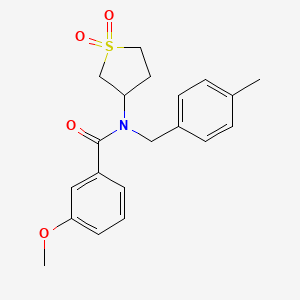
![2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4388379.png)
